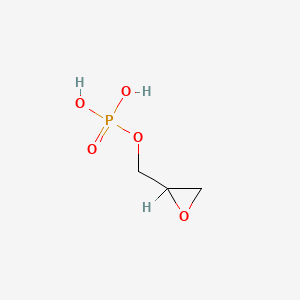
Glycidol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidol phosphate is an organic compound that combines the properties of glycidol and phosphate. Glycidol is an epoxide alcohol, known for its high reactivity due to the presence of an epoxide ring. Phosphate groups are commonly found in many biological molecules and play a crucial role in energy transfer and storage. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycidol phosphate can be synthesized through the reaction of glycidol with phosphoric acid or its derivatives. One common method involves the reaction of glycidol with phosphoric acid under controlled conditions to form this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow processes that ensure safety and efficiency. The production involves the use of glycerol, a byproduct of the biofuel industry, as a starting material. Glycerol is first converted to glycidol through a series of reactions, including transesterification and ring-opening reactions. The glycidol is then reacted with phosphoric acid to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Glycidol phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycidic acid derivatives.
Reduction: Reduction reactions can convert this compound to glycerol derivatives.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glycidic acid derivatives.
Reduction: Glycerol derivatives.
Substitution: Various substituted glycidol derivatives, depending on the nucleophile used
Aplicaciones Científicas De Investigación
Glycidol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mecanismo De Acción
Glycidol phosphate exerts its effects through its highly reactive epoxide ring and phosphate group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. This compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Polyglycidol: A polymer of glycidol, used in biomedical applications.
Glycidyl methacrylate: Used in the production of polymers and coatings.
Epichlorohydrin: A precursor to glycidol, used in the production of epoxy resins
Uniqueness
Glycidol phosphate is unique due to its combination of an epoxide ring and a phosphate group, which imparts distinct chemical reactivity and versatility. This makes it valuable in various applications, from industrial production to scientific research.
Propiedades
Número CAS |
23815-70-5 |
|---|---|
Fórmula molecular |
C3H7O5P |
Peso molecular |
154.06 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6) |
Clave InChI |
CUQAEAJXRPDBNM-UHFFFAOYSA-N |
SMILES |
C1C(O1)COP(=O)(O)O |
SMILES canónico |
C1C(O1)COP(=O)(O)O |
Sinónimos |
glycidol phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















